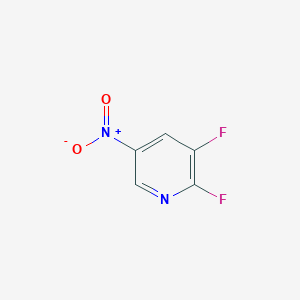

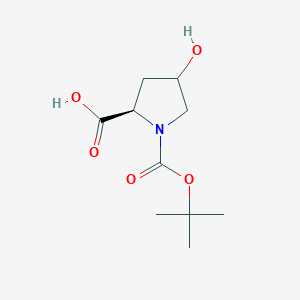

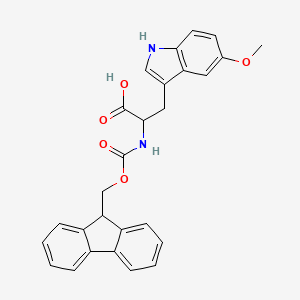

![molecular formula C9H7NO2S B1322190 Methyl thieno[3,2-b]pyridine-2-carboxylate CAS No. 478149-02-9](/img/structure/B1322190.png)

Methyl thieno[3,2-b]pyridine-2-carboxylate

カタログ番号 B1322190

CAS番号:

478149-02-9

分子量: 193.22 g/mol

InChIキー: QIDGNOLDYYRKHI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“Methyl thieno[3,2-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 478149-02-9 . It has a molecular weight of 193.23 . The compound is solid in physical form .

Synthesis Analysis

The compound can be synthesized via a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H7NO2S/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl thieno[3,2-b]pyridine-2-carboxylate” is a solid compound . It has a melting point of 106 - 107 °C .科学的研究の応用

Application in Anti-Inflammatory Agents Synthesis

- Summary of the Application: Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has been synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .

- Results or Outcomes: The source does not provide specific results or outcomes for this application. However, the compound was synthesized based on the reported anti-inflammatory activity of a structurally related molecule .

Application in Cytotoxicity Evaluation

- Summary of the Application: Certain compounds of Methyl thieno[3,2-b]pyridine-2-carboxylate have been evaluated for their cytotoxicity .

- Methods of Application: The specific methods of application are not detailed in the source. However, cytotoxicity is typically evaluated using cell viability assays such as the SRB (Sulforhodamine B) assay .

- Results or Outcomes: The source does not provide specific results or outcomes for this application. However, the evaluation of cytotoxicity is a crucial step in the development of new drugs, particularly anticancer agents .

Application in Anti-Malarial Drug Development

- Summary of the Application: Compounds related to Methyl thieno[3,2-b]pyridine-2-carboxylate have been investigated as potential inhibitors of the plasmodial enzyme Pf GSK-3, which is a target for anti-malarial drug development .

- Methods of Application: The specific methods of application are not detailed in the source. However, drug development typically involves in vitro and in vivo testing of the compound’s efficacy against the target enzyme .

- Results or Outcomes: The source does not provide specific results or outcomes for this application. However, the development of new anti-malarial drugs is a crucial step in the fight against malaria .

Application in Material Science

- Summary of the Application: Methyl thieno[3,2-b]pyridine-2-carboxylate is used in the synthesis of various organic materials .

- Methods of Application: The specific methods of application are not detailed in the source. However, the synthesis of organic materials typically involves various organic chemistry techniques .

- Results or Outcomes: The source does not provide specific results or outcomes for this application. However, the synthesis of new organic materials can lead to the development of novel materials with unique properties .

Application in Antibacterial Drug Development

- Summary of the Application: Certain compounds related to Methyl thieno[3,2-b]pyridine-2-carboxylate have shown inhibitory effects against various bacterial organisms, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .

- Methods of Application: The specific methods of application are not detailed in the source. However, antibacterial activity is typically evaluated using various in vitro assays .

- Results or Outcomes: The source does not provide specific results or outcomes for this application. However, the development of new antibacterial drugs is a crucial step in the fight against bacterial infections .

Application in Organic Synthesis

- Summary of the Application: Methyl thieno[3,2-b]pyridine-2-carboxylate is used as a starting material in the synthesis of various organic compounds .

- Methods of Application: The specific methods of application are not detailed in the source. However, the synthesis of organic compounds typically involves various organic chemistry techniques .

- Results or Outcomes: The source does not provide specific results or outcomes for this application. However, the synthesis of new organic compounds can lead to the development of novel molecules with unique properties .

Safety And Hazards

特性

IUPAC Name |

methyl thieno[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDGNOLDYYRKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621963 | |

| Record name | Methyl thieno[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl thieno[3,2-b]pyridine-2-carboxylate | |

CAS RN |

478149-02-9 | |

| Record name | Methyl thieno[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl thieno[3,2-b]pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

HPLC. Using 2.40 g (11.53 mmol) of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate and 2.54 g (36.88 mmol) of sodium nitrite, 0.12 g (5% of theory) of the desired product are obtained.

Quantity

2.4 g

Type

reactant

Reaction Step One

Name

Synthesis routes and methods II

Procedure details

Name

Synthesis routes and methods III

Procedure details

To a solution of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (C-2) (930 mg, 4.47 mmol) in hypophosphorous acid (35 mL) chilled in an ice bath was added sodium nitrite (620 mg, 8.98 mmol) in a minimal amount of water. The reaction mixture was stirred for 3 h in an ice bath, and then the pH was adjusted to about 7.0 with 30% aqueous sodium hydroxide solution. The resulting mixture was extracted with EtOAc. The combined organic layers were dried and concentrated to afford the title compound. MS (m/z): 194 (M+1)+.

Quantity

930 mg

Type

reactant

Reaction Step One

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)